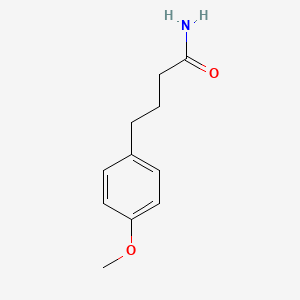

4-(4-Methoxyphenyl)butanamide

Description

Contextualization within Amide Chemistry and Methoxyphenyl Derivatives

The core of 4-(4-Methoxyphenyl)butanamide's identity lies in its amide functional group (-CONH-). Amides are a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and finding application in a myriad of synthetic materials and pharmaceuticals. The reactivity and stability of the amide bond are of perennial interest to researchers.

The presence of a methoxyphenyl group is also significant. The methoxy (B1213986) group (-OCH3) is an electron-donating group that can influence the electronic properties of the aromatic ring and the molecule as a whole. Methoxyphenyl derivatives are common in medicinal chemistry and materials science, often imparting specific biological activities or physical properties. The study of compounds like this compound contributes to a deeper understanding of how the interplay between the amide linkage and the substituted aromatic ring dictates molecular behavior.

Research has explored the synthesis of various methoxyphenyl-containing amides to investigate their potential applications. For instance, studies have focused on N-(4-methoxyphenyl) derivatives of other carboxylic acids to explore their biological activities. jst.go.jpnih.gov The synthesis of related structures, such as N-(4-methoxyphenyl)-3-oxobutanamide, has been documented in the context of developing new synthetic methodologies. d-nb.info

Significance and Research Trajectories of Butanamide Scaffolds

The butanamide scaffold, a four-carbon amide chain, is a recurring motif in chemical and pharmaceutical research. Its flexibility and ability to be readily functionalized make it a valuable component in the design of new molecules. Researchers have incorporated butanamide structures into a wide array of compounds to probe their biological activities. For example, butanamide derivatives have been investigated as potential inhibitors of various enzymes. nih.govijpsonline.com

The specific structure of this compound has been noted in chemical literature, with its physical and chemical properties being cataloged. chemeo.comchemsrc.com It has also been mentioned as a reactant or a reference compound in studies focusing on the synthesis of more complex molecules, highlighting its role as a foundational chemical entity. caymanchem.com The exploration of butanamide scaffolds extends to their incorporation into larger, more complex frameworks, demonstrating their utility in building diverse molecular architectures. tandfonline.compisrt.org

Chemical and Physical Properties of this compound

The fundamental properties of this compound have been determined through various analytical techniques. These data are crucial for its use in further synthetic applications and for its characterization in research studies.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C11H15NO2 | chemeo.com | |

| Molecular Weight | 193.24 | g/mol | chemeo.com |

| Boiling Point | 365.8 | °C at 760mmHg | chemsrc.com |

| Density | 1.076 | g/cm³ | chemsrc.com |

| LogP (Octanol/Water Partition Coefficient) | 2.434 | chemeo.com |

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation reactions. One common method involves the reaction of a suitable carboxylic acid derivative with an appropriate amine.

A plausible synthetic route involves the reaction of butyryl chloride with p-anisidine (B42471). chemsrc.com This reaction, a classic example of nucleophilic acyl substitution, would yield this compound. The precursors for such a synthesis are commercially available. chemsrc.com

| Precursor | CAS Number | Role |

|---|---|---|

| p-Anisidine | 104-94-9 | Amine source |

| Butyryl chloride | 141-75-3 | Acylating agent |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLGXLPPGNNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methoxyphenyl Butanamide and Its Analogues

Established Synthetic Pathways and Chemical Precursors

The construction of the 4-(4-methoxyphenyl)butanamide scaffold generally relies on well-established amidation reactions, often as the final step in a multi-step sequence.

The synthesis of butanamide derivatives, including those with a 4-methoxyphenyl (B3050149) group, typically involves a sequence of reactions. A common strategy begins with precursors that contain either the methoxyphenyl moiety or the butanamide framework, which are then coupled.

For instance, a general pathway to an N-aryl butanamide involves the reaction of an appropriate aniline (B41778) derivative with a butanoic acid derivative. One documented synthesis of a related compound, N-(4-methoxyphenyl)pentanamide, involves the coupling of 4-anisidine with pentanoic acid. nih.gov A similar approach can be envisioned for this compound, likely starting from 4-(4-methoxyphenyl)butyric acid and a suitable amine or ammonia (B1221849) source.

A patent for the synthesis of R- or S-acebutolol describes the initial synthesis of N-(4-methoxyphenyl)-butyramide by reacting p-aminoanisole (4-methoxyaniline) with n-butyric acid. google.com This reaction forms the core amide bond of a structure very similar to the target compound. Further modifications can then be performed on the aromatic ring if necessary.

Another multi-step approach involves the synthesis of a more complex analogue, 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide. This synthesis begins with the sulfonylation of 4-aminobutanamide (B1198625) with 4-methoxyphenylsulfonyl chloride, followed by coupling with an amine. vulcanchem.com While more complex, this illustrates a modular approach where different fragments are synthesized separately and then combined.

The table below outlines a plausible multi-step synthesis for this compound based on common organic reactions.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 4-Methoxyphenylacetic acid | Malonic acid | Piperidine, Pyridine (B92270), Reflux | 4-(4-Methoxyphenyl)-3-butenoic acid |

| 2 | 4-(4-Methoxyphenyl)-3-butenoic acid | H₂ | Pd/C | 4-(4-Methoxyphenyl)butyric acid |

| 3 | 4-(4-Methoxyphenyl)butyric acid | SOCl₂ or (COCl)₂ | - | 4-(4-Methoxyphenyl)butanoyl chloride |

| 4 | 4-(4-Methoxyphenyl)butanoyl chloride | NH₃ (aq) | - | This compound |

This is a representative synthetic scheme; specific conditions may vary.

Reaction conditions and the use of catalysts are critical for the successful synthesis of butanamides. In the formation of the amide bond between a carboxylic acid and an amine, coupling agents are frequently employed. For the synthesis of N-(4-methoxyphenyl)pentanamide, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) are used to facilitate the reaction between pentanoic acid and 4-anisidine at room temperature. nih.gov

A patent describing the synthesis of N-(4-methoxyphenyl)-butyramide specifies heating a solution of p-aminoanisole and n-butyric acid at 130-150°C for 6-9 hours. google.com This method highlights the use of thermal conditions to drive the amidation, which may require the removal of water to favor product formation. google.com Subsequent steps in this patented synthesis, such as acylation, utilize a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) or zinc chloride at temperatures between 10-30°C. google.com

The use of catalysts extends to more advanced syntheses. For example, palladium acetate (B1210297) has been noted as a catalyst in the synthesis of related N-phenyl-3-oxobutanamides. thieme-connect.com In the context of asymmetric synthesis, enzymes like lipase (B570770) CalB are used to catalyze reactions such as aza-Michael additions and kinetic resolutions, demonstrating the role of biocatalysis. mdpi.comnih.gov

Optimizing reaction yields and considering atom economy are important aspects of synthetic chemistry. For the synthesis of N-(4-methoxyphenyl)-butyramide as part of a larger synthesis, each step is reported to have a yield of over 74%, with a total yield of 48% for the final product, acebutolol. google.com This suggests that the initial butanamide formation is a relatively efficient process.

In other multi-step syntheses, such as that for certain indolin-2-one derivatives, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. tandfonline.comvulcanchem.com For example, a reaction that took 3 hours of refluxing could be completed in 3 minutes under microwave irradiation at 85°C. tandfonline.com

Role of Reaction Conditions and Catalysis

Asymmetric Synthesis Approaches for Enantiomeric Forms

Asymmetric synthesis is crucial when a specific stereoisomer of a chiral compound is required. wikipedia.org This is particularly relevant in pharmaceuticals, where different enantiomers can have distinct biological activities.

Enantioselective catalysis utilizes chiral catalysts to favor the formation of one enantiomer over the other. wikipedia.org While specific examples for this compound are not detailed in the provided search results, general strategies for butanamide synthesis can be applied.

One powerful method is the use of enzymes as chiral catalysts. Lipases, for instance, have been employed in the enantioselective synthesis of β-aminoesters and β-aminoamides. mdpi.comnih.gov The lipase CalB can catalyze both the aza-Michael addition and the subsequent kinetic resolution of the resulting adduct, with the solvent playing a key role in controlling the enantioselectivity. mdpi.comnih.govdntb.gov.ua

Another approach involves the use of chiral metal complexes. For example, the asymmetric conjugate addition of bisboronic acid to α,β-unsaturated amides can be catalyzed by a copper complex with a chiral ligand to produce enantioenriched β-trifluoroboratoamides. nih.gov These intermediates can then be used in further reactions. nih.gov Asymmetric hydrogenation using chiral ruthenium-BINAP catalysts is another well-established method for producing chiral molecules, though its direct application to this specific butanamide would depend on the chosen synthetic route. wikipedia.org

Achieving high stereochemical control and ensuring the enantiomeric purity of the final product are the primary goals of asymmetric synthesis. The effectiveness of a chiral catalyst is often measured by the enantiomeric excess (e.e.) of the product.

In the synthesis of R- or S-acebutolol, a chiral center is introduced by reacting a precursor with S- or R-epichlorohydrin. google.com This reaction is described as stereospecific, with the configuration of the chiral carbon on the epoxide ring being inverted during the reaction. google.com The resulting product can achieve an enantiomeric excess of up to 94%. google.com

In the synthesis of enantioenriched potassium N-(4-methoxyphenyl)-3-(trifluoroborato)butanamide, the use of a Cu(MeCN)₄PF₆ catalyst with a specific chiral ligand in a THF/EtOH solvent system resulted in a 90% yield with an enantiomeric ratio of 93:7 (R:S). nih.gov Subsequent cross-coupling reactions with these enantioenriched amides were found to proceed with complete inversion of stereochemistry, thus maintaining stereochemical integrity. nih.gov The control of reaction conditions, such as temperature, is also vital; in the aforementioned synthesis, lowering the temperature to 0°C did not improve enantioselectivity and resulted in a lower yield. nih.gov

The table below summarizes key aspects of stereochemical control in the synthesis of chiral butanamide analogues.

| Method | Catalyst/Reagent | Key Control Factor | Outcome |

| Enzymatic Resolution | Lipase CalB | Solvent Polarity | Enantiomerically enriched β-aminoamides mdpi.comnih.gov |

| Asymmetric Epoxidation/Ring-Opening | S- or R-epichlorohydrin | Stereospecific reaction | High optical purity (up to 94% e.e.) google.com |

| Asymmetric Conjugate Addition | Cu(MeCN)₄PF₆ / Chiral Ligand | Ligand structure, temperature | High yield and enantioselectivity (93:7 er) nih.gov |

| Asymmetric Hydrogenation | Ru-BINAP | Chiral ligand | Enantioselective reduction of C=C or C=O bonds wikipedia.org |

Advanced Derivatization Strategies of 4 4 Methoxyphenyl Butanamide

Chemical Modification for Enhanced Analytical Characterization

Derivatization is a technique frequently employed to improve the analysis of chemical compounds. greyhoundchrom.com By modifying the structure of 4-(4-methoxyphenyl)butanamide, its volatility, thermal stability, and detectability by various analytical instruments can be significantly enhanced. gcms.czresearchgate.net This is particularly crucial for separating it from complex mixtures and achieving accurate quantification. researchgate.net

Derivatization Reagents and Reaction Protocols

The selection of a derivatization reagent is contingent on the functional group being targeted. gcms.cz For this compound, the primary sites for derivatization are the amide (-CONH-) and the aromatic methoxy (B1213986) (-OCH3) groups. Common derivatization strategies include silylation, acylation, and alkylation. gcms.cz

Silylation: This is a widely used method in gas chromatography (GC) that involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), are effective for this purpose. chemcoplus.co.jpsigmaaldrich.com The reaction typically involves heating the analyte with the silylating reagent, sometimes in a suitable aprotic solvent like pyridine (B92270) or dimethylformamide. chemcoplus.co.jp The resulting TMS derivatives are generally more volatile and thermally stable. gcms.cz

Acylation: This process involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be used. chemcoplus.co.jp The reaction is often carried out by heating the sample with the anhydride in a solvent. chemcoplus.co.jp

Alkylation: This technique adds an alkyl group to the molecule, reducing its polarity. gcms.cz Reagents like pentafluorobenzyl bromide (PFBBr) can be used to form esters and ethers, which is particularly useful for trace analysis. gcms.cz

The optimization of reaction conditions, including temperature, time, and the use of catalysts, is critical to ensure the derivatization reaction goes to completion. sigmaaldrich.com

Applications in Spectrometric Analysis

Derivatization significantly benefits spectrometric analysis methods like gas chromatography-mass spectrometry (GC-MS). The increased volatility of derivatives allows for easier separation in the GC column, while their distinct fragmentation patterns in the mass spectrometer aid in unambiguous identification. chemcoplus.co.jp For instance, TBDMS (tert-butyldimethylsilyl) derivatives are particularly useful in GC-MS due to the high concentration of the molecular ion at M+-57, which facilitates structural elucidation. chemcoplus.co.jp

In high-performance liquid chromatography (HPLC), derivatization can be employed to introduce chromophoric or fluorophoric groups into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. greyhoundchrom.com This is especially valuable when analyzing samples at very low concentrations.

Structural Diversification through Synthetic Derivatization

Beyond analytical purposes, the derivatization of this compound serves as a platform for creating new molecular entities with potentially novel biological activities. This involves more profound structural modifications than those typically used for analytical enhancement.

Design and Synthesis of Butanamide Analogues with Modified Phenyl or Amide Moieties

The synthesis of analogues of this compound can be achieved by modifying either the phenyl ring or the butanamide side chain.

Modification of the Phenyl Moiety: The methoxy group on the phenyl ring can be replaced with other substituents to explore structure-activity relationships. For example, analogues with different alkyl or halogen groups on the phenyl ring can be synthesized. This can be accomplished by starting with appropriately substituted anilines and coupling them with butyryl chloride or a derivative.

Modification of the Amide Moiety: The amide linkage itself can be altered. For instance, N-alkylation or N-arylation can introduce different groups onto the nitrogen atom. Coupling reactions, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to form the amide bond between a carboxylic acid and an amine. For example, N-(3,4-dimethoxyphenyl)-4-hydroxy-4-(4-methoxyphenyl)butanamide has been synthesized using such methods. nih.gov

A "build-couple-transform" strategy offers a versatile approach to creating diverse libraries of butanamide analogues. nih.gov This involves synthesizing building blocks which are then coupled and subsequently transformed through various chemical reactions. nih.govacs.org

Exploration of Heterocyclic Incorporations

Introducing heterocyclic rings into the structure of this compound can lead to compounds with significantly different chemical and biological properties. Butanamide derivatives can serve as building blocks for synthesizing various heterocyclic systems.

For example, the butanamide backbone can be used to construct rings like pyridazines, pyrans, thiophenes, and pyrazoles through reactions with appropriate reagents. In one instance, a butanamide derivative was reacted with hydrazine (B178648) hydrate (B1144303) to form a pyrazole (B372694). Another approach involves the synthesis of 1,3,4-oxadiazole (B1194373) rings from butanamide derivatives. researchgate.net

The incorporation of heterocyclic moieties can be achieved through multi-step synthetic protocols. For instance, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized starting from ethyl nipecotate and 4-chlorobenzene sulfonyl chloride. tandfonline.com Similarly, indolin-2-one moieties have been incorporated into butanamide structures. tandfonline.com These synthetic strategies often involve cyclization reactions to form the desired heterocyclic ring.

Theoretical and Computational Investigations of 4 4 Methoxyphenyl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These calculations, based on the principles of quantum mechanics, provide detailed information about molecular geometry, orbital energies, charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile approach used to predict a wide range of molecular properties by calculating the electron density. wikipedia.orggo.ro DFT has been successfully applied to study various butanamide derivatives and related molecular structures to understand their geometry, reactivity, and electronic properties. researchgate.netresearchgate.netrsc.org

In studies of molecules structurally similar to 4-(4-Methoxyphenyl)butanamide, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are performed to optimize the molecular geometry and compute various electronic parameters. researchgate.netrsc.org For instance, in an analysis of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, DFT was used to calculate geometric parameters that were found to be in good agreement with experimental X-ray diffraction data. researchgate.net Similarly, for a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, including a 4-methoxyphenyl (B3050149) substituted compound, DFT was used for geometric optimization and to obtain key electronic parameters. rsc.org

Table 1: Properties Calculated Using DFT for Structurally Related Compounds

| Property Calculated | Molecule Class | Typical Method | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Chalcone (B49325) derivatives | B3LYP/6-311++G(d,p) | researchgate.net |

| Electronic Parameters (e.g., orbital energies) | Oxazolo[4,5-b]pyridines | B3LYP/6-311G(d,p) | rsc.org |

| Reactivity Descriptors (e.g., hardness, potential) | Butenamide derivatives | B3LYP/6-31G(d,p) | researchgate.net |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

FMO analysis is a standard component of computational studies on aromatic amides. For a series of oxadiazole butanamides, FMO analysis revealed that the HOMO and LUMO were delocalized over different parts of the molecule, indicating charge transfer possibilities. researchgate.net In thiazole (B1198619) azo dyes containing a methoxyphenyl donor group, the HOMO was found to be spread over the donor moiety, while the LUMO was localized on the acceptor part of the molecule. mdpi.com For 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap was 4.3508 eV, providing a measure of its chemical reactivity. rsc.org

Table 2: Frontier Molecular Orbital Energies for Related Compounds (eV)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| P5: 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | -6.0463 | -1.6955 | 4.3508 | rsc.org |

| P6: 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | -6.4474 | -1.9903 | 4.4471 | rsc.org |

This table is interactive. Users can sort the data by clicking the column headers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue represents the most positive potential (electron-deficient, prone to nucleophilic attack). researchgate.net Green areas denote neutral potential. researchgate.net

MEP analysis performed on related structures provides insights into their reactive sites. For example, in 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine, the most negative potential was located on the nitrogen atom of the oxazole (B20620) ring, identifying it as a likely site for electrophilic interaction. rsc.org In another study on a chalcone derivative, the MEP map showed that negative potential was concentrated around the carbonyl oxygen atom, indicating its susceptibility to nucleophilic attack. researchgate.net Such analyses help in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.defaccts.de This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of these stabilizing effects in terms of second-order perturbation energy (E(2)). wisc.edu

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix from NBO for 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N5 | π* (C7-N8) | 52.83 | Lone Pair → Antibond |

| LP (1) O1 | π* (C2-N3) | 39.06 | Lone Pair → Antibond |

| π (C7-N8) | π* (C2-N3) | 22.18 | Pi Bond → Pi Antibond |

Data sourced from a computational study on related oxazolo[4,5-b]pyridine (B1248351) derivatives. rsc.org E(2) measures the intensity of the interaction between electron donors and acceptors.

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful complement to experimental measurements. mdpi.commedscape.com Methods like DFT can compute vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netmdpi.com Comparing calculated spectra with experimental ones is a common method for validating the computational model and aiding in the structural elucidation of newly synthesized compounds. researchgate.netkoreascience.kr

For example, in the study of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one (MPP), ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net The theoretical results showed good consistency with the experimental data. researchgate.net Similarly, theoretical vibrational frequencies are often calculated and scaled to correct for systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra, which can reveal the nature of electronic transitions within the molecule. koreascience.kr

Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Related Chalcone

| Proton | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| H-2' | 8.65 | 8.61 |

| H-5 | 7.63 | 7.57 |

| H-alpha | 7.49 | 7.39 |

| H-beta | 7.82 | 7.71 |

Data adapted from a study on 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one. researchgate.net

Natural Bond Orbital (NBO) Studies for Intramolecular Interactions

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules in various environments, such as in solution or interacting with biological macromolecules. researchgate.net

While specific MD simulation studies on this compound are not prominent in the literature, this technique has been applied to structurally related compounds to understand their behavior. For instance, MD simulations were used to analyze the binding of butanamide derivatives to enzyme active sites, revealing key interactions and the stability of the ligand-protein complex. researchgate.net In a study of oxazolo[4,5-b]pyridine derivatives, MD simulations were performed to evaluate the stability of the compounds when docked into the DNA gyrase enzyme, with Root Mean Square Deviation (RMSD) values used to measure the stability of the protein-ligand complex over the simulation time. rsc.org Such simulations are crucial for predicting how a molecule might behave in a biological system, for example, by mapping its interaction with lipid bilayers to predict permeability.

Conformational Analysis and Stability

Conformational analysis investigates the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.com The stability of any given conformation is determined by the energy required to transition between states, with the most stable conformation possessing the lowest energy. orgosolver.com For acyclic structures like this compound, the rotation around carbon-carbon single bonds leads to various conformations, which are often visualized using Newman projections. orgosolver.com The most stable conformations are typically staggered, where steric hindrance is minimized, while eclipsed conformations are the least stable due to maximum steric repulsion. orgosolver.com

The thermodynamic stability of this compound can be estimated through calculated properties. These values provide a quantitative measure of the energy associated with the compound's physical state.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -0.01 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -236.64 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 25.78 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 58.61 | kJ/mol | chemeo.com |

Ligand-Protein Interaction Dynamics

The interaction between a ligand like this compound and a protein is a dynamic process crucial for its biological function. mdpi.com This process is governed by various physicochemical forces and can be understood through models like the "induced fit" model, where the protein's active site changes conformation upon ligand binding, and the "conformational selection" model, which posits that a protein exists in an ensemble of conformations, with the ligand binding preferentially to a pre-existing compatible one. mdpi.com

Computational methods such as Molecular Dynamics (MD) simulations and molecular docking are essential tools for studying these interactions. mdpi.comnih.gov MD simulations provide insights into the near-realistic behavior of a compound within a biological target, revealing dynamic features like hydrogen bond occupancy and changes in the solvent-accessible surface area that govern the interaction. mdpi.com For example, studies on other ligand-protein complexes have shown that binding can dampen the dynamic motions of residues within the protein, leading to a more compact structure. nih.gov The binding of a ligand is driven by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. dergipark.org.trfrontiersin.org The stability of the resulting complex is often quantified by the dissociation constant (Kd), which reflects the binding affinity. mdpi.com Techniques like mass spectrometry can also provide experimental data on both covalent and noncovalent protein-ligand assemblies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trijpsonline.com This approach is instrumental in medicinal chemistry for designing new molecules with enhanced potency and for predicting the activity of novel structures. nih.govnih.gov

2D and 3D-QSAR Approaches for Butanamide Derivatives

QSAR models can be developed using descriptors of varying dimensionality. 2D-QSAR studies utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and counts of specific atoms or functional groups. laccei.orgderpharmachemica.commdpi.com These models are generated using statistical methods like Multiple Linear Regression (MLR) to correlate the descriptors with biological activity. laccei.orgderpharmachemica.com

3D-QSAR methods, in contrast, use descriptors derived from the three-dimensional structure of the molecules. ijpsonline.com These approaches require the alignment of the entire set of molecules based on a common template or feature. ijpsonline.com Once aligned, interaction fields (steric, electrostatic, hydrophobic) are calculated around each molecule on a 3D grid. ijpsonline.com Common 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method uses steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields to build a QSAR model. frontiersin.orgnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis of the structural requirements for activity. frontiersin.orgresearchgate.net

k-Nearest Neighbour Molecular Field Analysis (kNN-MFA): This approach combines the advantages of the k-nearest neighbor classification method with 3D field descriptors. ijpsonline.comijpsonline.com

In a study on 3-amino-N-substituted-4-(substituted phenyl) butanamides as dipeptidyl peptidase-IV (DPP-IV) inhibitors, both kNN and partial least squares regression (PLSR) methodologies were employed for the 3D-QSAR study. ijpsonline.comijpsonline.com

Correlation of Molecular Descriptors with Biological Activity

A key aspect of QSAR modeling is identifying the molecular descriptors that have the most significant correlation with the biological activity of interest. dergipark.org.tr These descriptors are numerical representations of various molecular properties. ijpsonline.com The selection of relevant descriptors is a critical step, as it helps in understanding the mechanism of action and the structural features that are either favorable or unfavorable for activity. nih.gov

| Descriptor Type | Specific Descriptors | Correlated Biological Activity/Property | Source |

|---|---|---|---|

| 3D Field Descriptors | Steric, Electrostatic, Hydrophobic fields | DPP-IV Inhibition | ijpsonline.comijpsonline.com |

| Quantum Chemical | Frontier orbital energies (HOMO/LUMO), Dipole moment, Chemical hardness | Corrosion Inhibition | researchgate.net |

| Electronic | Electronegativity, Electrophilic index, Ionization Potential | Anti-proliferative and Anti-inflammatory activity | dergipark.org.tr |

| Constitutional/Topological | Atom counts (e.g., nitrogen, oxygen), Molecular weight, Polar surface area | Anticancer, Anti-inflammatory, Antioxidant activities | derpharmachemica.commdpi.comresearchgate.net |

For instance, in the 3D-QSAR study of butanamide derivatives as DPP-IV inhibitors, steric and electrostatic fields were key descriptors. ijpsonline.com In another study on butenamide derivatives as corrosion inhibitors, quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy band gap (ΔE) were correlated with the observed inhibition efficiency. researchgate.net

Predictive Modeling for Novel Butanamide Structures

A primary goal of developing a QSAR model is to use it as a predictive tool for designing novel compounds with improved activity. nih.gov The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for this purpose. u-strasbg.fr Validation is typically performed through internal and external procedures. ijpsonline.com

Internal Validation: Often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). This tests the internal robustness of the model. ijpsonline.com

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (pred_r²) is a key metric for this evaluation. ijpsonline.com

A QSAR model is considered predictive if it has high values for both q² and pred_r². ijpsonline.com For example, a 3D-QSAR study on butanamide derivatives reported a kNN model with a q² of 0.67 and a pred_r² of 0.82, indicating good predictive ability. ijpsonline.com Once validated, these models can be used in virtual screening to predict the biological activity of large chemical databases or to guide the design of new butanamide structures with potentially higher efficacy. nih.govresearchgate.net

| Derivative Class | QSAR Method | Internal Validation (q²) | External Validation (r²_pred) | Source |

|---|---|---|---|---|

| Butanamides | kNN-MFA | 0.67 | 0.82 | ijpsonline.com |

| Butanamides | PLSR | 0.70 (internal predictability) | 0.77 (external predictability) | ijpsonline.com |

| Anthraquinone Derivatives | CoMFA | 0.81 | 0.89 | frontiersin.org |

| Anthraquinone Derivatives | CoMSIA | 0.82 | 0.89 | frontiersin.org |

| 2-Arylbenzimidazole Derivatives | GFA-MLR (2D-QSAR) | 0.6799 | 0.7383 | ajchem-a.com |

Enzymatic Interaction Mechanisms of 4 4 Methoxyphenyl Butanamide Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of 4-(4-methoxyphenyl)butanamide have been investigated for their potential to inhibit a range of enzymes involved in physiological and pathological processes. These studies reveal a broad spectrum of activity, highlighting the versatility of the butanamide scaffold in medicinal chemistry.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Research has shown that modifying the butanamide structure can lead to potent and, in some cases, selective COX inhibitors.

One such derivative, N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide, known as S 19812, demonstrated a well-balanced dual inhibition of both COX and 5-lipoxygenase pathways in rat polymorphonuclear neutrophils. nih.gov This compound exhibited a half-maximal inhibitory concentration (IC50) for prostaglandin (B15479496) E2 (a product of COX activity) of 0.10 µmol/L. nih.gov Further studies confirmed its activity as a dual inhibitor. nih.gov

In other research, the conversion of known COX-1 selective inhibitors into amide derivatives has been explored to achieve COX-2 selectivity. nih.gov For example, the 3-(4-methoxyphenyl)propylamide derivative of eicosatetraynoic acid (ETYA) showed modest but selective COX-2 inhibition. nih.gov Similarly, a sulfonamide derivative, 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide, was found to inhibit COX-2 by 40% at a concentration of 10 μM in preliminary screenings. vulcanchem.com

The development of highly selective COX-1 inhibitors has also involved the bis(4-methoxyphenyl) structural motif. mdpi.com The compound FR122047, which incorporates a 4,5-bis(4-methoxyphenyl)-thiazole core, is a potent and selective inhibitor of COX-1, with an IC50 value of 28 nM for the human recombinant enzyme, demonstrating approximately 2,300-fold greater selectivity for COX-1 over COX-2. sigmaaldrich.commerckmillipore.com

Table 1: Cyclooxygenase (COX) Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme(s) | IC50 / % Inhibition | Notes | Source |

|---|---|---|---|---|

| N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide (S 19812) | COX (PGE2 synthesis) | 0.10 µmol/L | Dual inhibitor of COX and 5-LOX. | nih.gov |

| 3-(4-methoxyphenyl)propylamide of ETYA | COX-1 / COX-2 | IC50 > 2 µM / IC50 = 2 µM | Modest, selective COX-2 inhibition. | nih.gov |

| 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide | COX-2 | 40% inhibition at 10 µM | Preliminary data. | vulcanchem.com |

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. Butanamide derivatives have been identified as effective LOX inhibitors. researchgate.net

The compound S 19812, a dual COX inhibitor, also potently inhibits the 5-lipoxygenase (5-LOX) pathway. nih.govnih.gov In studies using rat polymorphonuclear neutrophils, it displayed an IC50 value of 0.07 µmol/L for the inhibition of leukotriene B4 (LTB4) synthesis. nih.gov This dual inhibitory action makes such compounds promising for addressing inflammation. nih.govnih.gov Other research efforts have focused on synthesizing benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety, which have shown inhibitory effects on 5-LOX. mdpi.com

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). ijpsonline.comijpsonline.com Inhibition of DPP-IV is a key therapeutic strategy for type 2 diabetes mellitus. ijpsonline.com A series of 3-amino-N-substituted-4-(substituted phenyl) butanamides has been studied for their DPP-IV inhibitory potential. ijpsonline.comijpsonline.com Within this series, a derivative featuring a 4-(4-methoxyphenyl)thiazol-2-yl substitution showed notable activity, with a pIC50 value of 6.17. ijpsonline.comijpsonline.com

Table 2: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition by a this compound Derivative

| Compound | R1 | R2 | R3 | IC50 (µM) | pIC50 (-logIC50) | Source |

|---|

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its levels are regulated by the enzyme 4-aminobutyrate transaminase (ABAT), also known as GABA transaminase (GABA-T). researchgate.net Inhibiting this enzyme can raise GABA levels, a strategy used in treating certain neurological disorders. A series of GABA derivatives were synthesized and analyzed in silico for their inhibitory potential against human ABAT. researchgate.net Among them was 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)butanamide, which was docked into the enzyme's active site to predict its binding affinity. researchgate.net

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. unifi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. pdbj.org

A benzenesulfonamide (B165840) derivative, (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-N-(4-sulfamoylphenyl)butanamide, emerged as a potent inhibitor of several human CA isoforms. pdbj.org It showed significant inhibitory action against hCA I, II, IV, and VII, with a particular selectivity for hCA II, an isoform implicated in glaucoma. pdbj.org The inhibition constant (Ki) for this compound against hCA II was measured to be in the nanomolar range (0.36-6.9 nM). pdbj.org Studies on other sulfonamide-based pyrazoline derivatives also show their effectiveness against hCA I and hCA II, with Ki values ranging from 316.7 to 533.1 nM for hCA I and 412.5 to 624.6 nM for hCA II.

Table 3: Carbonic Anhydrase (CA) Inhibition by Sulfonamide Derivatives

| Compound/Derivative | Target Isoform | Inhibition Constant (Ki) | Notes | Source |

|---|---|---|---|---|

| (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-N-(4-sulfamoylphenyl)butanamide | hCA I, II, IV, VII | 0.36 - 6.9 nM | Potent inhibitor with selectivity for CA II. | pdbj.org |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 - 533.1 nM | Effective inhibitors. | |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 - 624.6 nM | Effective inhibitors. | |

| Acetazolamide (Reference) | hCA I | 278.8 nM | Standard CA inhibitor. |

Interaction with Gamma-Aminobutyric Acid (GABA) Transaminases/Uptake Systems

Mechanistic Elucidation of Enzyme-Ligand Interactions

Understanding the molecular mechanisms behind enzyme inhibition is crucial for rational drug design. A combination of kinetic studies, X-ray crystallography, and molecular docking has been used to elucidate how this compound derivatives bind to their respective enzyme targets.

For Carbonic Anhydrase II , X-ray crystallography of the complex with (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-N-(4-sulfamoylphenyl)butanamide revealed the precise binding mode. pdbj.org The analysis confirmed that specific moieties of the ligand interact directly with both the hydrophobic and hydrophilic regions of the CA II active site, validating the design strategy. pdbj.org The sulfonamide group coordinates with the catalytic zinc ion, a hallmark of this class of inhibitors.

In the case of Dipeptidyl Peptidase-IV , molecular docking studies were performed on a series of 3-amino-N-substituted-4-(substituted phenyl) butanamides. ijpsonline.comijpsonline.com These computational analyses showed that the most active compounds occupied a similar space within the active site cavity as the co-crystallized, well-known inhibitor sitagliptin. ijpsonline.comijpsonline.com This suggests a similar mechanism of action, where the butanamide derivatives effectively mimic the substrate to block the enzyme's catalytic function.

For other butanamide derivatives, kinetic studies have been employed to determine the nature of inhibition. For instance, a study on N-(5-chloro-2-methoxyphenyl)-4-(5-substitued-1,3,4-oxadiazol-2-ylthio)butanamides as tyrosinase inhibitors used Lineweaver-Burk plots to establish a non-competitive inhibition mechanism, which was further supported by molecular docking. researchgate.net While not a direct study on this compound, this illustrates the methods used to understand the kinetics of related compounds.

Molecular docking has also been central to understanding the interaction with GABA Transaminase . In silico analyses predicted the binding conformations and energies of butanamide derivatives within the active site of human ABAT, providing a structural hypothesis for their inhibitory activity. researchgate.net

Molecular Docking Analyses of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor or an enzyme. ijpsonline.com This analysis provides critical insights into the binding modes and conformations that derivatives of this compound adopt within the active sites of various enzymes.

Studies on a series of 3-amino-N-substituted-4-(substituted phenyl)butanamides as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme targeted in type 2 diabetes treatment, have utilized molecular docking to determine binding patterns. ijpsonline.comijpsonline.com Using the crystal structure of DPP-IV (PDBID: 1X70), researchers found that active compounds occupied a similar space within the active site cavity as the co-crystallized ligand, sitagliptin. ijpsonline.comijpsonline.com In contrast, moderately active and inactive compounds displayed distinct binding modes. ijpsonline.com

Similarly, molecular docking of novel benzotriazinone carboxamides, which include a butanamide moiety, against alpha-glucosidase revealed that these derivatives occupy the same region in the enzyme's active site pocket as the standard drug, acarbose. mdpi.com For other enzyme targets, such as tyrosinase, docking studies suggested that a 4-methoxy group of an aryl pyrazole (B372694) derivative could be oriented toward the metal ions within the active site. mdpi.com

In the context of histone deacetylase (HDAC) inhibition, a key strategy in cancer therapy, docking studies have been performed on derivatives like N-hydroxy-4-{2-methoxy-5-[methyl(2-methylquinazolin-4-yl)amino]phenoxy}butanamide. researchgate.netmdpi.com These analyses help in understanding the binding affinity and selectivity towards different HDAC isoforms, for instance, showing preferential binding to HDAC1. mdpi.com

The binding affinity of a ligand to a receptor can be quantified by parameters such as the binding free energy. For example, in a study of 4,5-diarylthiophene-2-carboxamide derivatives targeting the cyclooxygenase-2 (COX-2) receptor, a potent derivative was identified with a high binding free energy of -11.67 kcal/mol, indicating effective binding at the active site. ias.ac.in

| Enzyme Target | Derivative Class | Key Finding | PDB ID | Reference |

|---|---|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | 3-amino-N-substituted-4-(substituted phenyl)butanamides | Active compounds occupy a similar space as the crystallographic ligand, sitagliptin. | 1X70 | ijpsonline.comijpsonline.com |

| Alpha-Glucosidase | N-alkyl/phenyl-4-(4-oxobenzo ijpsonline.commdpi.comsmolecule.comtriazin-3(4H)-yl)butanamides | Derivatives occupied the same region in the active site as the standard drug acarbose. | Not Specified | mdpi.com |

| Cyclooxygenase-2 (COX-2) | 4,5-diarylthiophene-2-carboxamides | Compound 6k showed high binding free energy (-11.67 kcal/mole), indicating effective binding. | 1PXX | ias.ac.in |

| Histone Deacetylase 1 (HDAC1) | researchgate.net-Shogaol-derived pyrazole derivatives | Derivative 5j showed the most selective binding to HDAC1. | Not Specified | mdpi.com |

| 4-aminobutyrate aminotransferase (ABAT) | GABA derivatives | Docked models revealed hydrogen bonding with the amino acid backbone of the enzyme. | Not Specified | researchgate.net |

Identification of Key Binding Site Residues and Subsite Interactions

Beyond understanding the general binding mode, computational studies can identify specific amino acid residues within the enzyme's active site that are critical for ligand binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, anchor the inhibitor in the active site and are fundamental to its inhibitory activity.

For derivatives of N-alkyl/phenyl-4-(4-oxobenzo ijpsonline.commdpi.comsmolecule.comtriazin-3(4H)-yl)butanamide targeting alpha-glucosidase, the His279 residue was identified as having a key hydrophobic pi-pi stacking interaction with the potent inhibitors. mdpi.com In the case of 4-aminobutyrate aminotransferase (ABAT) inhibitors, a range of residues forming the binding cavity have been identified, including TYR171, ALA221, ILE220, and LYS168, among others. researchgate.net Docked models of GABA derivatives showed that the aminobenzothiazole ring could form hydrogen bonds with the amino acid backbone of the enzyme. researchgate.net

The nature of substituents on the butanamide scaffold plays a significant role in these interactions. For instance, research on inhibitors of Protein kinase B (PknB) suggested that the position of substituent groups on the phenyl ring influences the binding within the ATP-binding site. rsc.orgrsc.org Specifically, electron-withdrawing groups on the phenyl ring were found to be beneficial for potency. rsc.orgrsc.org Similarly, for GABA transporter 3 (GAT3) inhibitors derived from 4-hydroxyproline, it was found that an appropriate lipophilic group at the C-4 position of the proline moiety, such as a 4-methoxyphenyl (B3050149) group, was beneficial for potent inhibition, suggesting a key interaction within a lipophilic sub-pocket of the binding site. nih.gov

| Enzyme Target | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Alpha-Glucosidase | N-alkyl/phenyl-4-(4-oxobenzo ijpsonline.commdpi.comsmolecule.comtriazin-3(4H)-yl)butanamides | His279 | Hydrophobic pi-pi stacking | mdpi.com |

| 4-aminobutyrate aminotransferase (ABAT) | GABA derivatives | TYR171, ALA221, ILE220, LYS168 | General binding cavity | researchgate.net |

| Protein kinase B (PknB) | Substituted 4-oxo-crotonic acid derivatives | ATP-binding site residues | Influence by phenyl ring substituents | rsc.orgrsc.org |

| GABA Transporter 3 (GAT3) | 4-hydroxy-4-(4-methoxyphenyl)-substituted prolines | Lipophilic sub-pocket | Interaction with lipophilic 4-methoxyphenyl group | nih.gov |

Computational Studies of Enzyme Active Site Accessibility

Computational studies are also employed to assess the accessibility of the enzyme's active site to potential inhibitors. This involves analyzing the three-dimensional structure of the enzyme to understand the size and shape of the binding pocket and its entrance channels.

For DPP-IV inhibitors, molecular docking was performed within a defined grid of 31×32×32 Å around the active site, which covered all residues within 4 Å of the crystallographic ligand. ijpsonline.comijpsonline.com This ensures that the computational search for binding modes is focused on the relevant active site cavity. The validation of the docking protocol is a critical step, often achieved by redocking a known crystallographic ligand to ensure the method can reproduce its experimentally observed binding interactions. ijpsonline.comijpsonline.com

Initial computational studies on certain inhibitors for enzymes like N-succinyl-L,l-diaminopimelic acid deacetylase (DapE) have confirmed that lead compounds bind within the active site. core.ac.uk These studies can also predict how modifications to the ligand, such as the addition of methyl groups, might affect binding energy and, consequently, inhibitory potency. For example, methyl analogs of a DapE inhibitor showed lower binding energies, indicating tighter binding than the original lead compound. core.ac.uk Such computational predictions provide a strong impetus for the synthesis and experimental validation of new, potentially more potent, derivatives.

Receptor Binding Mechanisms of 4 4 Methoxyphenyl Butanamide Derivatives

In Vitro Receptor Affinity and Selectivity Profiling

In vitro binding assays are a cornerstone of pharmacological research, providing quantitative measures of how strongly a compound (ligand) binds to a specific receptor. These studies determine the affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), and selectivity, which is the degree to which a compound binds to a primary target receptor versus other receptors.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D3)

Derivatives of 4-(4-Methoxyphenyl)butanamide have been investigated for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets for antipsychotic medications and treatments for substance use disorders. The D3 receptor, concentrated in brain regions associated with cognition and motivation, is a particularly promising target. umich.edu

Studies on related structures, such as those incorporating a 4-methoxyphenylpiperazine moiety, reveal the critical influence of this group on binding affinity and selectivity. For instance, in a series of benzolactam derivatives, moving the methoxy (B1213986) group on the phenylpiperazine ring from the 2-position to the 4-position resulted in a significant loss of affinity for the D2 receptor, while affinity for the D3 receptor was less affected, thereby increasing D3 selectivity. mdpi.com Compounds with a butyl linker between a core structure and the 4-methoxyphenylpiperazine moiety often exhibit high affinity for the D3 receptor. umich.edu For example, certain quinoline (B57606) carboxamide ligands with this structural motif have shown Ki values for the human D3 receptor in the low nanomolar range, with significant selectivity over the D2 receptor. umich.edu

| Compound Class | Linker | Aryl Group | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |

| Benzolactam Derivatives | Butyl | 2-Methoxyphenyl | D2 | 1.23 | ~1 |

| D3 | 1.38 | ||||

| Butyl | 4-Methoxyphenyl (B3050149) | D2 | >10,000 | >1000 | |

| D3 | 9.55 | ||||

| Quinoline Carboxamides | Butyl | 2-Methoxyphenyl | D3 | 0.13 - 0.91 | 61-80 fold |

This table presents a summary of binding data for representative dopamine receptor ligands containing the 4-methoxyphenyl moiety, illustrating structure-activity relationships. Data compiled from research on benzolactam and quinoline carboxamide derivatives. umich.edumdpi.com

Gamma-Aminobutyric Acid (GABA) Receptor Binding

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are targets for drugs that treat anxiety, epilepsy, and sleep disorders. GABAA receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting cell firing. researchgate.netCurrent time information in Bangalore, IN.

Direct receptor binding data for this compound at GABA receptors is not extensively documented in primary literature. However, computational studies have explored the interaction of related molecules with components of the GABAergic system. One in silico study investigated the binding of GABA derivatives, including 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)butanamide, to 4-aminobutyrate transaminase (ABAT). plos.org ABAT is the enzyme responsible for the degradation of GABA. plos.org Inhibiting this enzyme can increase GABA levels, representing an alternative strategy to enhance GABAergic transmission. The molecular docking analysis predicted that these derivatives could bind to the active site of human ABAT, suggesting a potential mechanism for GABA system modulation, though this is distinct from direct receptor interaction. plos.org

| Compound | Target | Docking Score (Full Fitness) | Predicted Binding Affinity (kcal/mol) |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)butanamide | Human ABAT | -2888.75 | -8.51 |

| Vigabatrin (Reference) | Human ABAT | -2448.53 | -7.53 |

This table shows the results of a molecular docking study of a this compound derivative against the GABA-degrading enzyme ABAT. Lower docking scores and more negative binding affinities suggest more favorable interactions. plos.org

Sigma (σ) Receptor Subtype Specificity (e.g., σ2)

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are implicated in various cellular functions and are overexpressed in proliferating cancer cells. nih.govnih.gov The σ2 receptor, identified as transmembrane protein 97 (TMEM97), has emerged as a significant target for cancer diagnostics and therapeutics. nih.govnih.gov

Derivatives containing the 4-(4-methoxyphenyl)butyl moiety have demonstrated exceptional affinity and selectivity for the σ2 receptor. In a screening of 46 compounds, 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline was identified as a highly potent and selective σ2 ligand. nih.gov In vitro binding assays, using [125I]RHM-4 which selectively binds to σ2 receptors, determined its Ki value to be in the sub-nanomolar range, with over 80-fold selectivity for the σ2 subtype compared to the σ1 subtype. nih.gov Its desmethyl analogue also showed high affinity and selectivity for the σ2 receptor, underscoring the importance of the 4-methoxyphenyl-butyl scaffold for σ2 receptor recognition. nih.gov

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |

| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 |

| Desmethyl Analogue | 108 ± 35 | 4.92 ± 0.59 | ~22 |

This table displays the in vitro binding affinities of two derivatives for sigma receptor subtypes, highlighting their high affinity and selectivity for the σ2 receptor. nih.gov

Opioid Receptor Interactions (e.g., μ-opioid receptor)

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for the most potent analgesic drugs. These G-protein coupled receptors mediate the effects of both endogenous opioids (like endorphins) and exogenous drugs (like morphine).

The 4-methoxyphenyl moiety is a structural feature found in some compounds that interact with opioid receptors. For example, the alkylation of 2-(4-methoxyphenyl)ethaneamine has been a step in the synthesis of ligands targeting the kappa opioid receptor. mdpi.com While direct, high-affinity binding of simple this compound derivatives to the μ-opioid receptor is not extensively reported, structure-activity relationship (SAR) studies on more complex opioids show that methoxy substitutions on phenyl rings can influence binding affinity. In some opioid classes, a methoxy group at position 3 of the morphinan (B1239233) ring results in weaker receptor binding compared to the O-demethylated metabolite, suggesting that metabolic processes can be key to activity. The development of potent non-peptide ligands often involves incorporating specific pharmacophores, and the 4-methoxyphenyl group's contribution would be dependent on its precise placement within a more complex scaffold designed to fit the opioid binding pocket.

Structural Basis of Ligand-Receptor Recognition

Understanding how a ligand binds to its receptor at an atomic level is crucial for rational drug design. This involves identifying the specific amino acid residues in the receptor's binding pocket that interact with the functional groups of the ligand, forming hydrogen bonds, hydrophobic interactions, or ionic bonds.

Molecular Modeling of Receptor-Ligand Complexes

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand and a receptor. These methods generate three-dimensional models of the ligand-receptor complex, providing insights into the structural basis for the observed binding affinity and selectivity.

Dopamine Receptors: Modeling studies of benzolactam derivatives at D2 and D3 receptors have helped to formulate hypotheses about the pharmacological data. mdpi.com For instance, models can illustrate how the length of the linker chain (e.g., butyl) allows the arylpiperazine moiety to reach and interact optimally with specific residues deep within the receptor's transmembrane domains. mdpi.com

Sigma Receptors: The availability of high-resolution crystal structures of the σ2 receptor has been a major breakthrough, enabling highly accurate docking studies. nih.gov These structures reveal a binding site deeply embedded within the membrane, with specific glutamine residues being important for hydrogen bonding with ligands. nih.gov Models can explain why derivatives with the 4-methoxyphenyl-butyl structure fit snugly into this pocket, leading to high affinity.

GABA System: As mentioned previously, docking analyses have been used to model the binding of this compound derivatives to the active site of the enzyme ABAT, identifying key hydrogen bonds and hydrophobic contacts that stabilize the complex. plos.org

These modeling approaches provide a dynamic and detailed picture of ligand-receptor recognition, complementing experimental data and guiding the synthesis of next-generation compounds with improved pharmacological properties.

Hotspot Identification in Receptor Binding Pockets

The identification of "hotspots" within a receptor's binding pocket is a critical aspect of modern drug design and lead optimization. Hotspots are specific regions or individual amino acid residues within the binding site that contribute disproportionately to the binding free energy of a ligand. Understanding these hotspots allows for the rational design of molecules with enhanced potency and selectivity. Computational methods are instrumental in predicting and analyzing these crucial interaction points.

Computational Approaches to Hotspot Identification

Several computational techniques are employed to elucidate the energetic landscape of a receptor's binding pocket and identify hotspots. These methods can be broadly categorized into solvent mapping and energy calculation approaches.

Computational Solvent Mapping: This technique involves probing the surface of a receptor with small organic molecules, or "probes," that mimic different functional groups (e.g., methyl for hydrophobic interactions, amino for hydrogen bond donors, carbonyl for hydrogen bond acceptors). nih.govnih.gov By calculating the preferred binding positions and energies of these probes, a map of the receptor's binding surface is generated, highlighting regions with a high propensity for favorable interactions. nih.gov These high-affinity regions, often referred to as "consensus sites" where multiple types of probes cluster, are considered hotspots and represent prime targets for ligand functional groups to occupy. nih.govacpharis.com The FTMap server is a notable tool that utilizes this Fast Fourier Transform correlation approach. nih.gov

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations: MD simulations provide a dynamic view of the receptor-ligand complex, allowing for the observation of conformational changes and the stability of interactions over time. nih.govajgreenchem.com Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a ligand. ajgreenchem.comnih.gov A key advantage of this approach is the ability to decompose the total binding free energy into contributions from individual amino acid residues. nih.govnih.gov This per-residue energy decomposition is a powerful tool for quantitatively identifying hotspots, as residues with the most significant negative energy contributions are the most critical for binding. nih.gov

Hypothetical Hotspot Analysis for this compound Derivatives

While specific hotspot analyses for this compound derivatives are not extensively published, we can extrapolate the likely key interactions based on the molecule's structure and the principles of hotspot identification. The core structure consists of a methoxyphenyl group, a butanamide linker, and a variable substituent, suggesting multiple points of potential interaction with a receptor.

For a hypothetical receptor, the binding pocket can be analyzed for hotspots that complement the chemical features of this compound.

Key Functional Groups and Potential Interactions:

4-Methoxyphenyl Group: The methoxy group's oxygen can act as a hydrogen bond acceptor. The phenyl ring itself is capable of forming hydrophobic interactions and potentially π-π stacking or cation-π interactions with corresponding residues in the binding pocket.

Butanamide Moiety: The amide group is a classic pharmacophore, with the carbonyl oxygen being a strong hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. The flexible butyl chain allows the molecule to adopt various conformations to fit into the binding pocket.

Variable Substituents: The nature of the substituent on the butanamide nitrogen will dictate additional interactions. For example, a phenyl ring could engage in further hydrophobic or aromatic interactions, while a heterocyclic system could introduce additional hydrogen bonding opportunities.

Interactive Data Table: Potential Hotspot Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| 4-Methoxyphenyl | Hydrogen Bond Acceptor | Tyr, Ser, Thr, Asn, Gln |

| 4-Methoxyphenyl | Hydrophobic/π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

| Butanamide (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln, Ser, Thr |

| Butanamide (N-H) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr |

| Butanamide (alkyl chain) | Hydrophobic | Leu, Val, Ile, Ala, Met |

Detailed Research Findings from Analogous Systems

Studies on structurally related compounds that target specific receptors provide valuable insights into the types of interactions that are likely to be important for this compound derivatives. For instance, in studies of dipeptidyl peptidase-IV (DPP-IV) inhibitors with a butanamide scaffold, the active site is described as having S1 and S2 sub-sites. The interactions within these sub-pockets are crucial for the inhibitory activity of the compounds. ijpsonline.com

Furthermore, research on other inhibitor-receptor complexes has demonstrated the power of computational analysis in identifying key residues. For example, in the study of genistein (B1671435) derivatives as acetylcholinesterase (AChE) inhibitors, MM/GBSA free energy decomposition identified Tyr124, Glu292, Val294, and Phe338 as the key residues responsible for the difference in binding affinity between two closely related inhibitors. nih.gov Similarly, site-directed mutagenesis studies on the human 5-HT1B receptor identified Trp327 as a crucial residue for the binding of the antagonist methiothepin. nih.gov

These examples underscore the importance of specific amino acid residues in defining the binding affinity and selectivity of a ligand. For a derivative of this compound, a comprehensive hotspot analysis would involve docking the molecule into the target receptor, followed by MD simulations and binding free energy decomposition to generate a quantitative map of the key interacting residues.

Interactive Data Table: Example of Per-Residue Energy Contribution from a Hypothetical MM/GBSA Analysis

| Residue | Interaction Type | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Contribution (kcal/mol) |

| Tyr122 | π-π stacking | -2.5 | -0.8 | -3.3 |

| Arg150 | H-bond (with C=O) | -1.8 | -4.5 | -6.3 |

| Phe288 | Hydrophobic | -3.2 | -0.5 | -3.7 |

| Asn290 | H-bond (with N-H) | -1.5 | -3.0 | -4.5 |

| Leu312 | Hydrophobic | -2.8 | -0.2 | -3.0 |

Note: The data in this table is illustrative and represents a hypothetical scenario for educational purposes.

Advanced Analytical Methodologies for 4 4 Methoxyphenyl Butanamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. For 4-(4-Methoxyphenyl)butanamide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide a comprehensive profile of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the methoxyphenyl ring typically appear as two doublets in the downfield region (approx. δ 6.8-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet around δ 3.7-3.8 ppm. The protons of the butanamide chain will exhibit characteristic multiplets: the methylene (B1212753) group adjacent to the carbonyl (C2-H₂) will be a triplet, the next methylene group (C3-H₂) will be a sextet, and the terminal methyl group (C4-H₃) will appear as a triplet in the upfield region. A broad singlet for the amide proton (N-H) is also expected.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. nih.gov The spectrum for a derivative, 4,4-difluoro-N,2-bis(4-methoxyphenyl)-2-methylbutanamide, shows characteristic signals for the N-(4-methoxyphenyl) moiety which are applicable here. rsc.org The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum (approx. δ 170-175 ppm). The carbons of the aromatic ring will appear between δ 114 and δ 160 ppm, with the carbon attached to the oxygen being the most downfield. The methoxy carbon gives a signal around δ 55 ppm. The aliphatic carbons of the butanamide chain will resonate at distinct positions in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Atom Position | ¹H NMR Predicted Shift (δ, ppm) | ¹³C NMR Predicted Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (ortho to -NH) | ~7.4 (d) | ~122 |

| Aromatic C-H (ortho to -OCH₃) | ~6.8 (d) | ~114 |

| Aromatic C (ipso, attached to -NH) | - | ~131 |

| Aromatic C (ipso, attached to -OCH₃) | - | ~156 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Amide N-H | Broad singlet | - |

| Carbonyl (C=O) | - | ~172 |

| Butanamide α-CH₂ | ~2.3 (t) | ~39 |

| Butanamide β-CH₂ | ~1.7 (sextet) | ~28 |

| Butanamide γ-CH₃ | ~1.0 (t) | ~14 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FTIR spectrum of an amide reveals several characteristic absorption bands. researchgate.netmasterorganicchemistry.com For this compound, a strong absorption peak corresponding to the C=O stretching of the secondary amide (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1530-1570 cm⁻¹. A sharp N-H stretching vibration can be observed in the region of 3250-3350 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching from the butyl chain appears just below 3000 cm⁻¹. The C-O stretching of the aryl ether is typically observed in the 1230-1270 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The aromatic ring vibrations, particularly the ring breathing modes, give rise to strong and sharp signals in the Raman spectrum, which are useful for identifying the substituted benzene ring. spectroscopyonline.com The C=O stretch is also Raman active. As with IR, the aliphatic and aromatic C-H stretching vibrations are observable. The study of vapor-phase Raman spectra can provide insights into the energetics of molecular interactions. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3250-3350 (sharp) | Active |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong, sharp |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C=O (Amide I) | Stretching | 1650-1680 (strong) | Active |

| N-H (Amide II) | Bending | 1530-1570 | Weak |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong, sharp |

| C-O (Aryl Ether) | Stretching | 1230-1270 | Active |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. libretexts.org

The electron ionization (EI) mass spectrum of N-(4-methoxyphenyl)butanamide (a synonym) shows a molecular ion peak [M]⁺ at m/z 193, which corresponds to its molecular weight. nih.govnist.gov The most abundant peak in the spectrum, known as the base peak, is observed at m/z 123. nih.gov

Fragmentation Pathway: The fragmentation of the molecular ion provides valuable structural information. The formation of the major fragments can be rationalized as follows:

Formation of the base peak (m/z 123): The base peak is attributed to the stable 4-methoxyanilinium (B12549976) radical cation, [CH₃OC₆H₄NH₂]⁺. This ion is formed via a McLafferty-type rearrangement, a characteristic fragmentation pathway for amides, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. An alternative pathway is the direct cleavage of the amide bond (alpha-cleavage relative to the carbonyl group), followed by hydrogen rearrangement to form the stable p-anisidine (B42471) ion.

Formation of the ion at m/z 108: A significant peak at m/z 108 corresponds to the 4-methoxyphenoxy radical, [CH₃OC₆H₄O]•, likely formed through cleavage and rearrangement, or the cresol-type ion [HOC₆H₄CH₂]⁺. nih.gov

Formation of acylium ion (m/z 71): Cleavage of the N-C(O) bond can result in the formation of the butyryl cation, [CH₃CH₂CH₂CO]⁺, with an m/z of 71.

The general principles of fragmentation dictate that cleavages resulting in more stable carbocations or radical cations are favored. chemguide.co.uknih.gov The presence of the aromatic ring and the ether linkage significantly influences the fragmentation pattern, leading to the prominent ions observed.

Chromatographic Separation and Detection